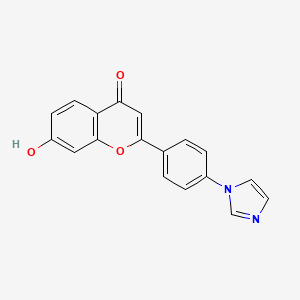

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems, including “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecular structure of “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed in terms of the interaction energy of different intermolecular interactions . The system allows the analysis of weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed based on the synthesis procedures of coumarin systems . The reactions are carried out in classical and non-classical conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed based on its molecular structure . The properties are influenced by the interaction energy of different intermolecular interactions .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Chromen-4-one derivatives, such as 7-hydroxy-3-pyrazolyl-chromen-4H-ones, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the synthesis of O-β-DGlucopyranosyloxy derivatives, which demonstrated promising results in these areas (K. Hatzade et al., 2008).

Antimicrobial and Antioxidant Properties

- Studies on 4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives revealed significant antimicrobial activities, suggesting the potential for further research into these compounds as antimicrobial agents (O. V. Rusnak et al., 2019).

- A series of 7-o-β-d-glucopyranosyloxy-3-(4,5-disubstituted imidazol-2-yl)-4H-chromen-4-ones synthesized and evaluated showed good antibacterial/antifungal and antioxidant activity. These findings indicate their potential as combined antifungal/antibacterial and antioxidant agents (K. Hatzade et al., 2015).

Synthesis Techniques and Chemical Reactions

- The synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety from 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one has been reported, showcasing the versatility of chromen-4-one derivatives in synthesizing complex heterocycles (P. I. Yagodinets et al., 2019).

Potential Antitumor Activity

- Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have been synthesized, demonstrating potent cytotoxic agents against a panel of human cancer cell lines. This suggests the potential use of chromen-4-one derivatives in cancer therapy (Chuan-Feng Liu et al., 2017).

Propriétés

IUPAC Name |

7-hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c21-14-5-6-15-16(22)10-17(23-18(15)9-14)12-1-3-13(4-2-12)20-8-7-19-11-20/h1-11,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAVHXLXYQWYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2586276.png)

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)

![[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone](/img/structure/B2586280.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide](/img/structure/B2586297.png)